Benzylmagnesium Bromide
Description
Structure
2D Structure
Properties
IUPAC Name |
magnesium;methanidylbenzene;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEFGPVWRJCFQP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936015 | |
| Record name | Magnesium bromide 6-methylidenecyclohexa-2,4-dien-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1589-82-8 | |
| Record name | Magnesium bromide 6-methylidenecyclohexa-2,4-dien-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzylmagnesium Bromide Generation
Classical Synthesis via Oxidative Addition of Magnesium to Benzyl (B1604629) Bromide
The traditional and most common method for preparing benzylmagnesium bromide involves the direct reaction of benzyl bromide with magnesium metal. chemicalbook.comvedantu.com This oxidative addition reaction is typically conducted in an anhydrous ethereal solvent. tcichemicals.com The magnesium metal, usually in the form of turnings or ribbon, reacts with the organic halide, inserting itself between the carbon and bromine atoms to form the organomagnesium compound. wikipedia.orgbyjus.com The process is often initiated by activating the magnesium surface to remove the passivating layer of magnesium oxide. wikipedia.org
Solvent Effects in Grignard Reagent Formation
The choice of solvent is critical in the formation of Grignard reagents. Ethereal solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), are essential as they stabilize the formed organomagnesium compound through coordination. wikipedia.orgutexas.edu These Lewis basic solvents solvate the magnesium center, forming a complex that is soluble and stable in the reaction medium. utexas.eduadichemistry.com The use of aprotic and anhydrous solvents is imperative, as Grignard reagents are strong bases and will react with protic substances like water or alcohols, leading to their destruction. vedantu.comutexas.edu
Research has shown that the solvent can significantly influence the reaction's efficiency and the formation of byproducts. For instance, the formation of the undesired Wurtz coupling product, 1,2-diphenylethane (B90400), can be a significant issue. researchgate.netchemicalforums.com Studies have systematically evaluated different solvents and found that 2-methyltetrahydrofuran (B130290) (2-MeTHF), a renewable solvent, can offer superior performance by suppressing this side reaction compared to traditional solvents like THF and diethyl ether. researchgate.netrsc.org The polarity of the solvent plays a role, but it is not the sole determinant of yield and selectivity, indicating a more complex interplay of factors. rsc.org
| Solvent | Product to Wurtz By-product Ratio | Notes |
|---|---|---|
| Et2O | 90:10 | - |
| THF | 30:70 | - |
| 2-MeTHF | 90:10 | Considered a greener alternative |
Influence of Magnesium Reactivity (e.g., Magnesium Turnings, Activated Magnesium)
The reactivity of the magnesium metal is a key factor in the successful formation of Grignard reagents. Commercial magnesium turnings are typically coated with a passivating layer of magnesium oxide, which can inhibit the reaction. wikipedia.org To overcome this, various activation methods have been developed. Mechanical methods include crushing the magnesium pieces, rapid stirring, or using ultrasound to break the oxide layer and expose a fresh, reactive metal surface. wikipedia.orggoogle.com
Chemical activating agents are also commonly employed. Small amounts of iodine, methyl iodide, or 1,2-dibromoethane (B42909) are often added to initiate the reaction. wikipedia.org These agents react with the magnesium surface to form magnesium halides, which helps to clean the surface and facilitate the reaction with the organic halide. researchgate.net The use of 1,2-dibromoethane is particularly advantageous as its reaction produces ethylene (B1197577) gas, providing a visual indicator of activation. wikipedia.org Another approach involves using preformed Grignard reagent as an initiator. wikipedia.org For industrial-scale preparations, activating agents like diisobutylaluminum hydride (DIBAH) have been developed to reliably initiate the reaction at lower temperatures. acs.org
Modern Approaches to this compound Synthesis
While the classical method remains widely used, modern synthetic strategies have been developed to address some of its limitations, such as functional group tolerance and reaction control. These advanced methodologies offer improved reactivity and efficiency.
Rieke Magnesium Methodologies for Enhanced Reactivity
A significant advancement in the preparation of Grignard reagents is the use of highly reactive "Rieke magnesium". adichemistry.comorganic-chemistry.org Rieke magnesium is a fine, highly reactive powder of magnesium with a large surface area, prepared by the reduction of a magnesium salt, typically magnesium chloride, with an alkali metal like lithium or potassium in a suitable solvent. unl.eduorgsyn.orgwikipedia.org This activated form of magnesium allows for the formation of Grignard reagents from organic halides that are typically unreactive under classical conditions, such as some aryl fluorides. byjus.com
A key advantage of the Rieke method is the ability to form Grignard reagents at very low temperatures, such as -78 °C. organic-chemistry.orgcmu.edu This low-temperature formation allows for the presence of functional groups like nitriles and esters in the organic halide, which would otherwise react with the Grignard reagent under standard conditions. organic-chemistry.orgcmu.edu The oxidative addition is rapid even at these low temperatures, expanding the scope of functionalized Grignard reagents that can be prepared and utilized in synthesis. cmu.edu
| Aryl Bromide Substrate | Temperature (°C) | Reaction Time | Outcome |
|---|---|---|---|
| Aryl bromide with nitrile group | -78 | 15 min | Successful Grignard formation |
| Aryl bromide with ester group | -78 | 15 min | Successful Grignard formation |
| Aryl bromide with chloride group | -78 | 15 min | Successful Grignard formation |
Iron-Catalyzed Hydromagnesiation Routes to Benzylic Grignard Reagents
An alternative to the classical oxidative addition is the iron-catalyzed hydromagnesiation of styrene (B11656) derivatives. ed.ac.ukresearchgate.net This method provides a rapid and efficient route to benzylic Grignard reagents. researchgate.netnih.gov The reaction typically involves an inexpensive, non-toxic, and air- and moisture-stable iron(III) acetylacetonate (B107027) precatalyst. ed.ac.uk In this process, a hydride is added across the double bond of a styrene derivative, with the magnesium being attached to the benzylic carbon.
This methodology has been successfully applied in the synthesis of valuable compounds like ibuprofen, demonstrating its synthetic utility. ed.ac.uk The reaction proceeds in excellent yield at temperatures between 0 °C and room temperature. ed.ac.uk Mechanistic studies suggest the involvement of an iron hydride species that undergoes hydrometallation of the styrene, followed by transmetalation to magnesium. ed.ac.uk In tetrahydrofuran, the resulting benzylic Grignard reagent exists in equilibrium between the monoalkylmagnesium species (RMgBr) and the dialkylmagnesium species (R₂Mg). ed.ac.ukresearchgate.net
Continuous Flow Reactor Systems for Optimized Synthesis
The synthesis of Grignard reagents, including this compound, can be optimized using continuous flow reactor systems. rsc.org This technology offers several advantages over traditional batch processes, particularly in managing the exothermic nature of the reaction and improving selectivity. researchgate.netrsc.org In a continuous flow setup, the reagents are pumped through a heated tube packed with magnesium, allowing for better temperature control and a more consistent reaction environment. chemrxiv.org
A key benefit of continuous flow synthesis is the reduction of byproduct formation, such as the Wurtz coupling product. researchgate.net By minimizing the contact time between the formed Grignard reagent and the unreacted benzyl bromide, the selectivity towards the desired product can be significantly enhanced. researchgate.net Studies have demonstrated that continuous production processes can improve the selectivity for this compound. rsc.orgchemrxiv.org The ability to adjust parameters like flow rate and temperature allows for fine-tuning of the reaction conditions to achieve optimal yield and purity. rsc.org
Impact of Residence Time Distribution on Reaction Efficiency and Selectivity
In continuous flow synthesis, particularly within packed-bed reactors containing magnesium, the residence time distribution (RTD) of reactants and products plays a pivotal role in determining the reaction's efficiency and selectivity. rsc.orgchemrxiv.org A narrow RTD, approaching plug flow behavior, is desirable as it ensures that all fluid elements have a similar history within the reactor, minimizing back-mixing. chemrxiv.org Significant back-mixing, characteristic of a broad RTD, can lead to increased formation of the Wurtz coupling product, as the newly formed this compound has a greater opportunity to interact with unreacted benzyl bromide. rsc.org
Research has demonstrated that the choice of pumping system significantly influences the RTD and, consequently, the selectivity of the Grignard formation. rsc.org The use of different pumps, such as syringe pumps, valveless rotary piston pumps, and micro annular gear pumps, results in varied flow behaviors that affect the distribution of residence times. rsc.orgfraunhofer.de For instance, employing oscillatory flow rates instead of pulsation-free pumps has been shown to narrow the RTD, leading to an increase in the Bodenstein number, which is a measure of the reactor's deviation from ideal plug flow. chemrxiv.org Specifically, oscillatory flow can increase Bodenstein numbers by 25% for fine magnesium turnings and by 70% for coarse magnesium turnings, indicating a reduction in back-mixing. chemrxiv.org
The physical characteristics of the magnesium bed also affect RTD. Using finer magnesium turnings and increasing the packing density can lead to narrower residence time distributions and improved Bodenstein numbers. chemrxiv.org This improved flow behavior directly correlates with higher selectivity for this compound formation by reducing the extent of the Wurtz coupling side reaction. chemrxiv.org Studies have also noted the formation of benzyl alcohol as a byproduct, which is understood to form from the oxidation and subsequent hydrolysis of the Grignard reagent after its initial formation. rsc.org For the purpose of evaluating the selectivity of the primary Grignard formation reaction, the amount of benzyl alcohol is often considered as part of the successfully formed Grignard reagent content. rsc.org
Table 1: Impact of Pump System on this compound Synthesis Selectivity
This is an interactive table. You can sort the columns by clicking on the headers.
Comparison of Batch versus Continuous Processing in Wurtz Coupling Minimization
The method of processing, either batch or continuous, has a profound effect on the minimization of Wurtz coupling during the synthesis of this compound. Traditional batch reactors, which are well-stirred, exhibit a high degree of back-mixing, representing an extreme case of residence time behavior. rsc.org This inherent back-mixing allows for significant interaction between the formed Grignard reagent and the unreacted halide, often leading to substantial formation of the dibenzyl byproduct. rsc.orgresearchgate.net In some batch syntheses of this compound, the Wurtz product can be formed in such high concentrations that it precipitates out of the solution. chemrxiv.org
In stark contrast, continuous flow reactors, particularly tubular or packed-bed reactors, can operate closer to plug flow conditions with minimal back-mixing. rsc.org This process intensification leads to a significant improvement in selectivity. fraunhofer.deresearchgate.net By continuously introducing the benzyl bromide solution to a packed bed of excess magnesium, the local concentration of the halide is kept low, and the newly formed Grignard reagent is quickly moved along the reactor, reducing its opportunity to react further to form the Wurtz product. rsc.org
Research directly comparing the two methodologies for this specific Grignard synthesis demonstrates that the continuous flow approach consistently provides higher selectivity and, consequently, a higher quality product. researchgate.netacs.org While factors such as using a more sustainable solvent like 2-methyltetrahydrofuran are known to potentially reduce Wurtz coupling, the shift to a continuous process can be a more impactful strategy for suppressing this side reaction. researchgate.netresearchgate.net The advantages of continuous production are especially pronounced for Grignard reagents like this compound that are highly prone to Wurtz coupling. researchgate.net The transfer of this synthesis from a semi-batch lab scale to a continuous lab and even pilot scale has been shown to be feasible without a negative impact on selectivity. researchgate.netacs.org
Table 2: Comparison of this compound Synthesis in Batch vs. Continuous Flow
This is an interactive table. You can sort the columns by clicking on the headers.
Reactivity Patterns and Mechanistic Pathways of Benzylmagnesium Bromide
Nucleophilic Addition Reactions
The core reactivity of benzylmagnesium bromide lies in the nucleophilic character of the benzylic carbon atom, which is covalently bonded to the electropositive magnesium atom. This polarization facilitates the attack of the benzyl (B1604629) group on electron-deficient centers, initiating a variety of synthetic transformations.
Addition to Carbonyl Compounds: Aldehydes and Ketones
The reaction of this compound with aldehydes and ketones is a cornerstone of alcohol synthesis. wikipedia.orgpressbooks.pub The fundamental mechanism involves the nucleophilic attack of the benzyl carbanion on the electrophilic carbonyl carbon. pressbooks.publibretexts.org This addition leads to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the final alcohol product. iitk.ac.in
The reaction proceeds through a six-membered ring transition state. wikipedia.org The magnesium atom of the Grignard reagent coordinates with the carbonyl oxygen, acting as a Lewis acid, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack. libretexts.org
The class of alcohol produced is determined by the nature of the carbonyl compound employed. libretexts.org
Primary Alcohols: Reaction with formaldehyde (B43269) results in the formation of primary alcohols. libretexts.org
Secondary Alcohols: Aldehydes react with this compound to yield secondary alcohols. libretexts.org
Tertiary Alcohols: Ketones, when treated with this compound, produce tertiary alcohols. libretexts.org
Table 1: Synthesis of Alcohols using this compound
| Carbonyl Substrate | Product Alcohol Type | Example |
|---|---|---|
| Formaldehyde | Primary | 2-Phenylethanol |
| Acetaldehyde | Secondary | 1-Phenyl-2-propanol |
Grignard reagents, including this compound, are strong bases and will react with acidic protons. masterorganicchemistry.com If protic reagents, such as water, alcohols, or carboxylic acids, are present in the reaction mixture, the Grignard reagent will be protonated, leading to the formation of toluene (B28343). masterorganicchemistry.comdoubtnut.com This acid-base reaction is typically faster than nucleophilic addition and can significantly reduce the yield of the desired alcohol product. Therefore, Grignard reactions must be carried out under strictly anhydrous conditions. wikipedia.org
Addition to Carboxylic Acid Derivatives: Esters and Acid Chlorides
This compound reacts with esters and acid chlorides to form tertiary alcohols. masterorganicchemistry.comchemistrysteps.com The reaction proceeds through a two-step addition process. The initial nucleophilic attack on the carbonyl carbon results in the formation of a tetrahedral intermediate. Unlike the reaction with aldehydes and ketones, this intermediate can collapse by expelling the leaving group (alkoxide from an ester or chloride from an acid chloride) to form a ketone. chemistrysteps.com This newly formed ketone then rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol after workup. chemistrysteps.com Because the intermediate ketone is more reactive than the starting ester, it is generally not possible to isolate the ketone. chemistrysteps.com
Table 2: Reaction of this compound with Carboxylic Acid Derivatives
| Substrate | Intermediate | Final Product (after workup) |
|---|---|---|
| Ethyl acetate | Acetophenone | 1,1-Diphenylethanol |
Carboxylation Reactions with Carbon Dioxide
This compound reacts with carbon dioxide in a carboxylation reaction to produce a carboxylic acid upon acidic workup. study.comquora.comchegg.com The benzyl nucleophile attacks one of the electrophilic carbons of the carbon dioxide molecule, forming a magnesium carboxylate salt. quora.com Subsequent acidification protonates the carboxylate to yield phenylacetic acid. study.comchegg.com This reaction provides a convenient method for the synthesis of carboxylic acids with one additional carbon atom compared to the parent Grignard reagent. The reaction can be carried out by bubbling gaseous carbon dioxide through the Grignard solution or by pouring the Grignard reagent over solid carbon dioxide (dry ice). google.com
Reactions with Nitriles and Related Cyano-Functionalized Substrates
The reaction of this compound with nitriles provides a pathway for the synthesis of ketones. masterorganicchemistry.com The nucleophilic benzyl group adds to the electrophilic carbon of the nitrile, forming an imine intermediate after an initial addition. masterorganicchemistry.com This imine is then hydrolyzed during the aqueous workup to yield a ketone. masterorganicchemistry.com
A notable side reaction in the case of nitriles with acidic α-hydrogens, such as acetonitrile, is deprotonation by the strongly basic Grignard reagent. sciencemadness.org This can lead to the formation of toluene and a magnesiated nitrile derivative, potentially resulting in lower yields of the desired ketone. sciencemadness.org The choice of solvent can influence the outcome, with less polar solvents sometimes favoring the addition reaction over proton abstraction. sciencemadness.orgdesigner-drug.com
Reactions with Imines and Related Carbon-Nitrogen Double Bonds
This compound acts as a potent nucleophile, adding its benzyl group across the polarized carbon-nitrogen double bond of imines. This reaction is a fundamental method for forming new carbon-carbon bonds and synthesizing substituted amines. The mechanism is analogous to the Grignard addition to carbonyl compounds. The nucleophilic benzyl carbanion attacks the electrophilic imine carbon, leading to the formation of a magnesium amide intermediate. Subsequent acidic workup protonates the nitrogen, yielding the final amine product.
The reactivity of the C=N bond in imines towards Grignard reagents is generally lower than that of the C=O bond in corresponding aldehydes and ketones. masterorganicchemistry.com The reaction's success and yield can be influenced by the steric and electronic properties of the substituents on both the imine and the Grignard reagent. For instance, additions of benzylmagnesium reagents to certain imine systems can sometimes result in a number of different products. nih.gov
Mechanistic studies, including DFT calculations on related systems, suggest that the reaction proceeds through a coordinated transition state. The magnesium atom of the Grignard reagent coordinates to the nitrogen atom of the imine, which both activates the C=N bond towards nucleophilic attack and positions the benzyl group for delivery to the imine carbon. researchgate.net
| Reactant | Product Type | Mechanism | Notes |
| Imine (R-CH=N-R') | Substituted Amine | Nucleophilic Addition | The benzyl group adds to the carbon of the C=N bond. |
Ring-Opening Reactions of Cyclic Ethers (e.g., Oxetanes, Epoxides)
This compound can open strained cyclic ethers like epoxides (oxiranes) and, to a lesser extent, oxetanes. This reaction provides a valuable route to alcohols with a new carbon-carbon bond formed two carbons away from the hydroxyl group.
The reaction with epoxides proceeds via a nucleophilic substitution (SN2) mechanism. chemistrysteps.com The significant ring strain of the three-membered epoxide ring provides the driving force for the reaction, allowing the alkoxide to function as a leaving group. chemistrysteps.com Key characteristics of this reaction include:
Regioselectivity : The nucleophilic attack of the benzyl group occurs at the less sterically hindered carbon of the epoxide ring. byjus.comorganicchemistrytutor.com This regioselectivity is a hallmark of epoxide ring-opening under basic or nucleophilic conditions.
Stereochemistry : The reaction proceeds with an inversion of configuration at the carbon center that is attacked. This is a direct consequence of the backside attack characteristic of the SN2 mechanism. chemistrysteps.comorganicchemistrytutor.com
| Cyclic Ether | Key Feature | Outcome |
| Epoxide | SN2 Attack | Ring-opening to form an alcohol. |
| Epoxide | Regioselectivity | Attack occurs at the less substituted carbon. organicchemistrytutor.com |
| Epoxide | Stereochemistry | Inversion of configuration at the site of attack. organicchemistrytutor.com |
Coupling Reactions
Cross-Coupling Reactions with Organic Halides
This compound is a suitable nucleophilic partner in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. The most prominent of these is the Kumada coupling, which typically employs nickel or palladium catalysts to couple Grignard reagents with organic halides. organic-chemistry.orgwikipedia.org This method is highly effective for the synthesis of unsymmetrical biaryls and other coupled products. organic-chemistry.org
The catalytic cycle for these reactions generally involves three key steps:
Oxidative Addition : The low-valent metal catalyst (e.g., Ni(0) or Pd(0)) inserts into the carbon-halogen bond of the organic halide. wikipedia.org
Transmetalation : The organomagnesium compound (this compound) transfers its organic group (benzyl) to the metal center, displacing the halide. wikipedia.org
Reductive Elimination : The two organic groups on the metal center couple and are eliminated from the metal, forming the final product and regenerating the active catalyst.
Catalysts based on other metals, such as iron and copper, have also been shown to effectively catalyze the cross-coupling of Grignard reagents with organic halides. researchgate.netasianpubs.orgasianpubs.org The choice of catalyst and reaction conditions can be crucial for achieving high yields and minimizing side reactions. For example, in certain large-scale syntheses, copper cyanide (CuCN) was found to be an effective catalyst that prevented the formation of Wurtz coupling side products. researchgate.net
Homocoupling and Wurtz Side Product Formation
A significant side reaction associated with both the formation and subsequent reactions of this compound is homocoupling. This process, often referred to as a Wurtz or Wurtz-type reaction, results in the formation of 1,2-diphenylethane (B90400). researchgate.netchemrxiv.org
This undesired coupling can occur through two primary pathways:
During Grignard Formation : The high reactivity of benzyl halides makes the formation of this compound particularly susceptible to homocoupling. reddit.com The reaction between the newly formed Grignard reagent and unreacted benzyl bromide is a common pathway for the formation of 1,2-diphenylethane. researchgate.net
During Cross-Coupling Reactions : In transition-metal-catalyzed cross-coupling, homocoupling of the Grignard reagent can compete with the desired cross-coupling pathway. This can be influenced by the catalyst, solvent, and temperature. nii.ac.jp
The tendency for benzyl Grignard reagents to undergo homocoupling is a known challenge. reddit.com Studies have shown that 1,2-diphenylethane is a common byproduct observed in reactions involving this compound. researchgate.net Controlling reaction conditions, such as temperature and the rate of addition of the halide during Grignard preparation, is crucial to minimize the formation of this Wurtz side product. alfa-chemistry.com
| Reaction | Side Product | Cause |
| Grignard Reagent Formation | 1,2-Diphenylethane | Reaction between formed Grignard reagent and unreacted benzyl bromide. researchgate.net |
| Cross-Coupling | 1,2-Diphenylethane | Dimerization of the Grignard reagent, competing with cross-coupling. nii.ac.jp |
Rearrangement Reactions Involving the Benzylic Moiety
Benzyl to ortho-Tolyl Rearrangement Phenomenon
An unusual and noteworthy reaction involving this compound is the benzyl to ortho-tolyl rearrangement. This phenomenon has been observed under specific Grignard reaction conditions, leading to the formation of an o-tolyl product instead of, or in addition to, the expected benzyl-adduct. beilstein-journals.orgresearchgate.net
Detailed research on the reaction of this compound with 2,3-O-isopropylidene-α-D-lyxo-pentodialdo-1,4-furanoside revealed that the proportion of the rearranged o-tolyl carbinol product versus the normal benzyl carbinol product is highly dependent on the reaction conditions. beilstein-journals.orgnih.gov Specifically, the application of this compound led preferentially to the o-tolyl derivatives when the Grignard reagent was used in excess or at higher temperatures. beilstein-journals.orgresearchgate.netnih.gov In contrast, using benzylmagnesium chloride predominantly afforded the rearranged products even under standard conditions. beilstein-journals.org
A possible mechanism for this rearrangement has been proposed. It is thought to involve the coordination of the Grignard reagent to the aldehyde, followed by a proton transfer and the formation of a transient intermediate that facilitates the migration of the magnesium-bearing group from the benzylic carbon to the ortho position of the aromatic ring. beilstein-journals.orgresearchgate.net This rearrangement underscores the complex reactivity of benzyl Grignard reagents, which can deviate from classical nucleophilic addition pathways under certain circumstances.
| Reaction Condition | Predominant Product | Reference |
| Excess this compound | o-Tolyl Derivative | beilstein-journals.orgnih.gov |
| Higher Temperature | o-Tolyl Derivative | beilstein-journals.orgnih.gov |
Substrate Scope and Reaction Condition Dependence of Rearrangements
This compound, a potent Grignard reagent, can undergo unexpected rearrangement reactions, with the product distribution being highly sensitive to the specific substrate and reaction conditions. A notable example is the benzyl to o-tolyl rearrangement observed during its reaction with certain carbohydrate aldehydes. researchgate.netbeilstein-journals.orgnih.gov
In the Grignard reaction involving 2,3-O-isopropylidene-α-D-lyxo-pentodialdo-1,4-furanoside, the addition of benzylmagnesium halides can lead to a mixture of the expected diastereomeric benzyl carbinols and the rearranged diastereomeric o-tolyl carbinols. researchgate.net The propensity for this rearrangement is significantly influenced by the halide present in the Grignard reagent, the stoichiometry, and the reaction temperature. researchgate.netbeilstein-journals.org
Experimental findings indicate that benzylmagnesium chloride predominantly yields the rearranged o-tolyl products. researchgate.netnih.gov In contrast, this compound favors the formation of the rearranged o-tolyl carbinols primarily when utilized in excess or at elevated temperatures. researchgate.netnih.gov This dependence underscores the delicate balance of factors that can alter the reaction pathway, diverting it from simple nucleophilic addition to a more complex rearrangement cascade.
| Grignard Reagent | Conditions | Predominant Product | Reference |
|---|---|---|---|
| Benzylmagnesium Chloride | Standard | o-Tolyl Carbinols (Rearranged) | researchgate.netnih.gov |
| This compound | Stoichiometric, Ambient Temp. | Benzyl Carbinols (Non-rearranged) | researchgate.net |
| This compound | Excess Reagent or Higher Temp. | o-Tolyl Carbinols (Rearranged) | researchgate.netnih.gov |
Advanced Mechanistic Investigations
The mechanism of the Grignard reaction, including that of this compound, is not governed by a single, universal pathway. Instead, it represents a complex interplay between two competing mechanisms: a polar, two-electron nucleophilic attack and a radical pathway initiated by single-electron transfer (SET). The predominance of one pathway over the other is dictated by the nature of the substrate, the Grignard reagent itself, and the solvent conditions. acs.orgoperachem.com
The classical and most commonly depicted mechanism for the Grignard reaction is the polar, or nucleophilic, pathway. acs.org This mechanism involves the Grignard reagent acting as a potent nucleophile, where the carbon atom bonded to magnesium attacks the electrophilic carbon of a carbonyl group. byjus.comchemistrysteps.com The reaction is believed to proceed through a concerted, two-electron process, often involving a six-membered ring transition state, particularly with dimeric forms of the Grignard reagent in ethereal solvents. acs.orgbyjus.com Computational studies suggest that the reaction involves dinuclear magnesium complexes where the substrate coordinates to one magnesium center, increasing its electrophilicity, while the nucleophilic benzyl group is delivered from another. acs.orgoperachem.com This pathway is generally favored for substrates with less bulky substituents and higher reduction potentials, such as aliphatic aldehydes and ketones. operachem.com
An alternative mechanistic route for Grignard reactions involves a single-electron transfer (SET) from the organomagnesium compound to the substrate. acs.orgoperachem.com While less common than the polar mechanism, the SET pathway becomes significant for substrates with low reduction potentials, such as aromatic ketones like benzophenone. acs.orgoperachem.com In this process, an electron is transferred from the this compound to the ketone, generating a benzyl radical and a ketyl radical anion intermediate. acs.orgnih.gov Evidence for SET pathways comes from the detection of radical intermediates and the formation of products that cannot be explained by simple nucleophilic addition. acs.org Specifically for benzylic Grignard reagents, SET processes have been proposed for their additions to aromatic ketones, especially those bearing electron-withdrawing groups that make them more susceptible to reduction. nih.gov
The SET mechanism directly leads to the formation of radical intermediates. chemistrysteps.commasterorganicchemistry.com In the case of this compound, this is the resonance-stabilized benzyl radical. chemistrysteps.comlibretexts.org The fate of these newly formed radicals is heavily influenced by the "solvent cage effect". nih.govwikipedia.orgfiveable.me Immediately after the electron transfer, the resulting benzyl radical and the ketyl radical anion are confined within a "cage" of surrounding solvent molecules. nih.govwikipedia.org
Within this temporary cage, two primary events can occur:
In-cage recombination: The radical pair can recombine directly to form the C-C bond, leading to the expected alcohol product after workup. wikipedia.org
Cage escape: The radicals can diffuse out of the solvent cage and exist as free radicals in the bulk solution. nih.gov These "escaped" radicals can then lead to side products. For instance, two benzyl radicals can couple to form 1,2-diphenylethane, a known byproduct in reactions involving benzylmagnesium halides. google.com
The efficiency of in-cage recombination versus cage escape is dependent on factors like solvent viscosity and the intrinsic reactivity of the radicals. wikipedia.orgfiveable.me
The reaction of this compound with an electrophile is best described as a competition between the polar nucleophilic and the radical SET pathways. acs.org The preferred route is a function of several interconnected factors:
Substrate Reduction Potential: This is a critical determinant. operachem.com Substrates that are easily reduced, such as aromatic or conjugated ketones, have low-lying empty π orbitals that can readily accept an electron, thus favoring the SET mechanism. acs.orgoperachem.com In contrast, aliphatic aldehydes and ketones, which have higher reduction potentials, tend to react via the polar pathway. acs.org
Steric Hindrance: Bulky substituents on the substrate can sterically hinder the approach of the nucleophilic Grignard reagent, disfavoring the concerted polar mechanism and making the long-range SET process more competitive. acs.orgoperachem.com
Solvent and Coordination: Ethereal solvents like THF are not inert participants; they are crucial ligands that coordinate to the magnesium center. acs.org This coordination influences the aggregation state (monomer, dimer) and the reactivity of the Grignard reagent. The solvent dynamics play a key role in activating both the polar and radical pathways, and the high degree of solvation can facilitate the Mg-C bond cleavage required for either mechanism. acs.org
In essence, the activation of both mechanisms is intricately dependent on the substrate's electronic and steric properties, its binding to the magnesium center, and the dynamics of the surrounding solvent molecules. acs.org
Stereoselectivity in Benzylmagnesium Bromide Additions
Diastereoselectivity in Chiral Substrate Reactions
When a substrate already possesses one or more stereocenters, the addition of benzylmagnesium bromide can lead to the formation of diastereomers in unequal amounts. This diastereoselectivity is governed by the steric and electronic properties of the chiral substrate, which dictates the preferred trajectory of the incoming nucleophile.
The addition of organometallic reagents to chiral α- or β-alkoxy aldehydes is a common method for creating new chiral centers, with stereoselectivity being a key challenge. researchgate.net In the case of carbohydrate-derived aldehydes, the inherent chirality of the sugar backbone exerts a significant influence on the stereochemical course of the addition.
Research on the reaction of benzylmagnesium halides with 2,3-O-isopropylidene-α-D-lyxo-pentodialdo-1,4-furanoside has shown that the reaction produces a mixture of diastereomeric benzyl (B1604629) carbinols. nih.govbeilstein-journals.org Interestingly, this reaction is often accompanied by an unexpected benzyl to o-tolyl rearrangement, yielding diastereomeric o-tolyl carbinols as well. researchgate.netnih.gov The ratio of the expected benzyl addition products to the rearranged o-tolyl products, as well as the diastereomeric ratio of the products, is highly dependent on the reaction conditions, including the halide used (chloride vs. bromide), the temperature, and the stoichiometry of the Grignard reagent. researchgate.netnih.govchalmers.se For instance, using this compound at lower temperatures can favor the formation of the benzyl carbinols, whereas higher temperatures or an excess of the reagent can lead to a greater proportion of the rearranged o-tolyl derivatives. researchgate.net
| Method | Grignard Reagent | Equivalents of Reagent | Temperature (°C) | Product Ratio (o-tolyl : benzyl) | Total Yield (%) |
|---|---|---|---|---|---|
| A | Benzylmagnesium Chloride | 1.3 | -25 to RT | 3 : 1 | 20 |
| B | This compound | 1.3 | -25 to RT | 1 : 3 | 44 |
| C | This compound | 2.5 | -25 to RT | 1.1 : 1 | 38 |
| D | This compound | 1.3 | RT | 2.7 : 1 | 26 |
The addition of Grignard reagents to chiral imines and enones is a fundamental C-C bond-forming reaction. The stereochemical outcome is dictated by the existing chiral element in the substrate.
Chiral Imines: Additions to chiral imines, such as those derived from chiral amines or with chiral auxiliaries on the nitrogen atom, can proceed with high diastereoselectivity. nii.ac.jp For example, chiral aldimines derived from (S)-valinol react with Grignard reagents to yield chiral secondary amines with significant diastereomeric excess. nii.ac.jp The high degree of stereocontrol is often rationalized by models where the organometallic reagent adds to the less hindered face of a preferred conformation of the imine. nih.gov In some cases, instead of a simple addition, the reaction can proceed via an imino-pinacol coupling, which can also occur with a high level of diastereoselectivity. nii.ac.jp
Chiral Enones: In additions to chiral enones, such as substituted cycloalkenones, the diastereoselectivity is influenced by the relative orientation of substituents on the ring. nih.gov The Grignard reagent typically adds from the more accessible face of the most stable conformer of the enone. For example, the addition of allylmagnesium bromide to a geminally substituted 2-substituted cyclopentanone (B42830) occurs stereoselectively, highlighting the principle of steric approach control. nih.gov this compound additions are expected to follow similar principles, where the existing stereocenters and conformational preferences of the enone direct the attack of the nucleophile.
Chelation control is a powerful strategy for controlling diastereoselectivity in additions to carbonyl compounds that contain a nearby Lewis basic group, such as an α- or β-alkoxy or hydroxy group. researchgate.netnih.gov In this model, the magnesium atom of the Grignard reagent coordinates simultaneously to the carbonyl oxygen and the heteroatom of the adjacent group, forming a rigid cyclic intermediate. nih.govresearchgate.net
This chelation locks the substrate in a specific conformation, and the nucleophilic benzyl group is then delivered from the less sterically hindered face of this chelate. nih.gov This approach often leads to a predictable and high level of diastereoselectivity, typically favoring the syn diol product in additions to α-alkoxy ketones. researchgate.net The effectiveness of chelation control depends on the nature of the protecting group on the heteroatom; small, coordinating groups favor chelation, while bulky, non-coordinating groups like silyl (B83357) ethers typically lead to non-chelation controlled (Felkin-Anh) addition products. researchgate.net
Enantioselective Transformations
In contrast to diastereoselective reactions that rely on existing chirality in the substrate, enantioselective transformations use a chiral catalyst or auxiliary to induce the formation of one enantiomer over the other from a prochiral substrate.
The copper-catalyzed asymmetric conjugate addition (ACA) of organometallic reagents, including Grignard reagents, to α,β-unsaturated compounds is a robust method for the enantioselective formation of C-C bonds. rsc.orgnih.gov This methodology has become a cornerstone of modern synthetic chemistry for accessing enantiopure molecules. rsc.org
In these systems, a catalytic amount of a copper salt (e.g., CuCl or CuBr·SMe₂) is combined with a chiral ligand, and this complex mediates the transfer of the organic group from the Grignard reagent to the Michael acceptor. pnas.org The choice of chiral ligand is critical for achieving high enantioselectivity. Ferrocenyl-based diphosphines, such as TaniaPhos and JosiPhos, have proven to be highly effective ligands for these transformations, affording products with excellent enantiomeric excesses (ee). pnas.org The reaction is applicable to a range of Grignard reagents and cyclic enones, demonstrating its versatility. pnas.orgrsc.org While many examples use alkyl Grignard reagents, the methodology is applicable to reagents like this compound for the asymmetric synthesis of β-benzylated carbonyl compounds.
| Entry | Grignard Reagent (RMgBr) | Ligand | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | EtMgBr | TaniaPhos | 99 | 96 |
| 2 | n-PrMgBr | TaniaPhos | 99 | 96 |
| 3 | n-BuMgBr | TaniaPhos | 99 | 96 |
| 4 | i-BuMgBr | JosiPhos | 99 | 92 |
| 5 | isoamyl-MgBr | TaniaPhos | 99 | 95 |
Influence of Halide Counterion and Reaction Conditions on Stereocontrol
The stereochemical outcome of Grignard reactions can be sensitive to the specific halide counterion (Cl, Br, I) and other reaction parameters such as temperature and solvent.
A significant "halide effect" on the diastereoselectivity of Grignard additions to β-hydroxy ketones has been identified. nih.govresearchgate.net Research has shown that the identity of the halide can tune the electronic properties and Lewis acidity of the intermediate magnesium chelate, which in turn directs the stereochemical outcome of the reaction. nih.govresearchgate.net While many studies focus on alkylmagnesium halides, this principle demonstrates that the choice of halide is not trivial. In several documented cases, alkylmagnesium iodide reagents provided the highest levels of diastereoselectivity for the formation of 1,3-syn diols. nih.gov This effect, which had not been widely exploited previously, underscores the subtle but powerful role the counterion plays in stereocontrol. nih.gov
General reaction conditions also play a crucial role. In the copper-catalyzed conjugate addition, the choice of halide in both the Grignard reagent and the copper salt can have a major influence on the regioselectivity of the reaction. pnas.org Temperature is another critical parameter. For example, in the addition of this compound to carbohydrate aldehydes, conducting the reaction at lower temperatures (-25 °C) versus ambient temperature can significantly alter the product distribution. researchgate.netbeilstein-journals.org Similarly, while the effect on enantioselectivity was minor in one study, temperature can be a key variable to optimize in asymmetric catalysis. pnas.org
Applications of Benzylmagnesium Bromide in Complex Organic Synthesis
Construction of Benzylated Scaffolds and Derivatives
The primary application of benzylmagnesium bromide is in the formation of carbon-carbon bonds, enabling the introduction of a benzyl (B1604629) group (C₆H₅CH₂–) into various molecular frameworks. masterorganicchemistry.com As a potent nucleophile, it readily reacts with electrophilic centers, most notably the carbon atom of carbonyl groups found in aldehydes, ketones, and esters.
The reaction with aldehydes leads to the formation of secondary alcohols, while its addition to ketones yields tertiary alcohols. For example, the reaction of this compound with an aldehyde produces a secondary alcohol bearing a benzyl group and the substituent from the aldehyde. Similarly, its reaction with a ketone results in a tertiary alcohol featuring a benzyl group alongside the two original ketone substituents. These resulting benzylated alcohols are crucial intermediates and structural motifs in numerous larger molecules, including pharmaceuticals and materials.
The general transformation can be represented as follows:
Reaction with Aldehyde: R-CHO + C₆H₅CH₂MgBr → R-CH(OH)-CH₂C₆H₅
Reaction with Ketone: R-CO-R' + C₆H₅CH₂MgBr → R-C(OH)(R')-CH₂C₆H₅
These reactions provide a direct and efficient pathway to creating sterically complex and functionally diverse benzylated scaffolds that are foundational to more elaborate synthetic endeavors.
Role in Total Synthesis of Natural Products and Bioactive Molecules
This compound is a key reagent in the multi-step synthesis of complex natural products and biologically active molecules, where the precise introduction of a benzyl group is critical for building the target structure.
In the synthesis of complex polycyclic and heterocyclic systems, this compound is employed to construct key intermediates. A notable example is its reaction with cyclic anhydrides, such as phthalic anhydride (B1165640). The nucleophilic attack of the benzyl group on one of the carbonyl carbons of the anhydride leads to a ring-opening reaction. This process forms a keto-acid intermediate, which can be subsequently cyclized to form complex heterocyclic structures. For instance, the reaction of this compound with phthalic anhydride is a step toward the synthesis of 2-benzylisoindoline-1,3-dione precursors. skemman.is While not a tetralone system, this demonstrates the reagent's utility in building the core framework of benzylated, multi-ring systems that are common in bioactive molecules.
The synthesis of modified carbohydrates, particularly branched-chain sugars, is of significant interest due to their presence in many natural products and their potential as therapeutic agents. This compound has been successfully used to create such structures by adding to the carbonyl group of sugar aldehydes. nih.gov
In a study involving the Grignard reaction of this compound with 2,3-O-isopropylidene-α-D-lyxo-pentodialdo-1,4-furanoside, a protected sugar aldehyde, researchers observed the formation of the expected benzyl-branched sugar alcohol. nih.gov However, the study also uncovered a competing and unexpected benzyl to o-tolyl rearrangement, yielding an o-tolyl carbinol derivative. The ratio of the desired benzyl product to the rearranged o-tolyl product was found to be highly dependent on the specific reaction conditions. nih.gov This detailed finding highlights the nuanced reactivity of the reagent in complex systems.
| Method | Equivalents of C₆H₅CH₂MgBr | Temperature | Primary Product Type | Observations |
|---|---|---|---|---|
| B | 1.3 | -25 °C to RT | Benzyl Carbinol | Standard conditions favoring the expected benzyl addition product. |
| C | 2.5 | -25 °C to RT | o-Tolyl Carbinol | Using an excess of the Grignard reagent led to a preference for the rearranged o-tolyl product. |
| D | 1.3 | Room Temperature | o-Tolyl Carbinol | Performing the reaction at a higher ambient temperature also favored the formation of the rearranged product. |
Synthesis of Alpha-Branched Amines via Addition to Imines
Alpha-branched amines are a critical structural class found in many pharmaceuticals and chiral auxiliaries. A direct method for their synthesis involves the nucleophilic addition of Grignard reagents to the carbon-nitrogen double bond (C=N) of imines. This compound serves as an effective reagent for this transformation, delivering a benzyl group to the carbon atom of the imine.
The reaction mechanism involves the attack of the nucleophilic benzyl carbanion on the electrophilic imine carbon, which breaks the C=N pi bond and forms a new carbon-carbon bond. This results in the formation of a magnesium amide salt intermediate. Subsequent quenching of the reaction with an aqueous acid workup protonates the nitrogen, yielding the final α-branched amine product. youtube.com This method allows for the modular construction of complex amines from three components: the aldehyde and amine used to form the imine, and the benzyl group from the Grignard reagent.
A general representation of this reaction is: R-CH=N-R' + C₆H₅CH₂MgBr → (after H₃O⁺ workup) → R-CH(NHR')-CH₂C₆H₅
Regioselective Functionalization of Heterocyclic Systems (e.g., Pyridines, Pyridones)
The selective introduction of substituents onto specific positions of heterocyclic rings like pyridine (B92270) is a fundamental challenge in medicinal and materials chemistry. This compound can be used for the regioselective benzylation of such systems through transition-metal-catalyzed cross-coupling reactions. organic-chemistry.org
The Kumada-Tamao-Corriu coupling is a powerful method that utilizes a nickel or palladium catalyst to couple a Grignard reagent with an organic halide. organic-chemistry.orgrhhz.net This reaction can be applied to achieve the site-specific benzylation of pyridine rings. For example, by reacting this compound with a halopyridine (e.g., 2-bromopyridine (B144113) or 3-bromopyridine) in the presence of a nickel catalyst, such as Ni(dppp)Cl₂ (dichloro[1,3-bis(diphenylphosphino)propane]nickel(II)), the benzyl group can be installed precisely at the position formerly occupied by the halogen atom. nih.gov This approach avoids issues with selectivity that can arise from other benzylation methods and is tolerant of a wide range of functional groups, making it a valuable tool for the synthesis of complex substituted pyridines.
Computational and Theoretical Studies of Benzylmagnesium Bromide Systems
Quantum Chemical Calculations on Structure and Bonding
Quantum chemical calculations have become indispensable for understanding the fundamental structural and electronic properties of Grignard reagents like benzylmagnesium bromide. These studies provide insights into the geometry around the magnesium center, the nature of bonding in the aggregates that these reagents form, and the non-covalent interactions that influence their shape.
In ethereal solutions, this compound does not typically exist as a simple monomer. The magnesium atom seeks to satisfy its coordination sphere, often leading to solvation and aggregation. Computational and crystallographic studies have confirmed that the magnesium center in the solvated this compound dimer typically adopts a tetrahedral coordination geometry. ic.ac.ukic.ac.uk In this arrangement, each magnesium atom is bonded to a benzyl (B1604629) group, two bridging bromide atoms, and a coordinating solvent molecule, such as diethyl ether. ic.ac.uk This tetrahedral setup is a common coordination motif for magnesium in organometallic compounds, reflecting a stable electronic configuration. ic.ac.uk
Grignard reagents are known to form complex aggregates in solution, governed by the Schlenk equilibrium. ic.ac.uk Computational studies on related diarylmagnesium dimers, which are part of this equilibrium, reveal the presence of multi-center bonding within the core structure. ic.ac.uk These dimeric structures feature a central four-membered ring composed of two magnesium atoms and two bridging organic groups. ic.ac.uk
An Electron Localization Function (ELF) analysis, based on a B3LYP/6-311G(d,p) computed wavefunction for a diphenylmagnesium (B1604861) dimer, indicates that the bonding in this central region is not described by simple two-center, two-electron bonds. ic.ac.uk Instead, the analysis reveals trisynaptic basins, which correspond to three-center bonds. ic.ac.uk Specifically, the bonding is characterized as two three-center-three-electron bonds, each involving the two magnesium centers and one of the bridging carbon atoms. ic.ac.uk A significant finding from these calculations is that the bridging phenyl groups maintain their aromaticity, rather than adopting a structure with an sp3-hybridized carbon that would interrupt the cyclic conjugation. ic.ac.uk Non-covalent-interactions (NCI) isosurface calculations also show a strong stabilizing (blue) zone between the two magnesium atoms in the this compound dimer, indicating a clear, favorable interaction, though whether it constitutes a formal metal-metal bond is a subject of further interpretation. ic.ac.ukrogue-scholar.org
Dispersion forces, which are weak, non-covalent interactions, have been shown by computational studies to have a subtle but significant effect on the conformation of this compound etherate. ic.ac.uk A comparison between the experimentally determined crystal structure and a structure calculated using density functional theory (ωB97Xd/6-311G(d,p)) that includes a dispersion correction highlights this influence. ic.ac.ukrogue-scholar.org
In the calculated structure of an isolated dimeric unit, the ethyl groups from the coordinating diethyl ether solvent are found to be approximately 0.3 Å closer to the face of the phenyl group compared to their positions in the crystal lattice. ic.ac.uk This compression in the calculated isolated molecule is attributed to intramolecular dispersion attractions between the ethyl groups and the phenyl ring. ic.ac.ukrogue-scholar.org In the crystal structure, these intramolecular forces are balanced by intermolecular dispersion forces with adjacent dimeric units in the lattice, resulting in a more "open" conformation. ic.ac.uk This difference is visualized through NCI isosurface plots, where the calculated isolated structure shows a much larger green surface (indicating dispersion forces) between the phenyl face and the ethyl groups compared to the plot generated from the crystal structure geometry. ic.ac.ukrogue-scholar.org
| Structural Feature | Experimental (X-ray Crystal Structure) | Calculated (ωB97Xd/6-311G(d,p)) | Primary Reason for Difference |
|---|---|---|---|
| Conformation | More "open" | More "compressed" | In the calculated isolated molecule, intramolecular dispersion forces between the ether's ethyl groups and the phenyl ring dominate, pulling them closer. In the crystal, these are balanced by intermolecular dispersion forces with the surrounding lattice. ic.ac.uk |
| Distance (Ether Ethyl Groups to Phenyl Face) | Larger | Smaller (by ~0.3 Å) |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a crucial tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. For this compound, this includes identifying the structures of short-lived transition states and evaluating the energy profiles of different possible reaction pathways, such as polar versus single-electron transfer (SET) mechanisms.
The addition of Grignard reagents to carbonyl compounds is a cornerstone of organic synthesis. Computational studies have investigated the transition state structures for these addition reactions. For additions to carbonyls, two primary transition state models are often considered: a concerted, four-centered structure and a six-membered ring transition state. nih.govresearchgate.net The six-membered ring transition state is often invoked for concerted additions that proceed through a polar mechanism. nih.gov Density functional theory (DFT) calculations on the reaction of methylmagnesium chloride with formaldehyde (B43269) have shown that the addition can proceed through a transition state where the carbonyl compound coordinates to the magnesium atoms of a dimeric Grignard reagent, facilitating the C-C bond formation. nih.gov
In addition to the normal addition pathway, benzylmagnesium halides are known to sometimes undergo rearrangement reactions. mdma.ch While computational studies specifically detailing the transition states for this compound rearrangement are not widely available, the general principles involve calculating the energy barriers for both the direct addition and the pathway involving migration of the magnesium moiety to a different position on the benzyl group before addition. Characterizing these competing transition states is essential for predicting the product distribution.
For many years, a key mechanistic question for Grignard reactions has been the competition between a polar (nucleophilic addition) pathway and a single-electron transfer (SET) pathway. nih.gov Computational chemistry has provided significant insights into the energetics of these competing channels. nih.gov
DFT calculations (using the B3LYP functional) have been used to model these pathways for Grignard additions to carbonyl compounds. nih.gov
Polar Mechanism : This pathway is typically characterized by a concerted, four-centered transition state involving the formation of O-Mg and C-C bonds. This is generally the favored mechanism for less sterically hindered substrates. nih.gov
SET Mechanism : When steric hindrance blocks the direct C-C bond formation, the reaction may proceed via a stepwise SET process. In this pathway, an initial electron transfer from the Grignard reagent to the carbonyl compound occurs, leading to the formation of a diradical intermediate with unpaired electrons on the alkyl group and the carbonyl moiety. This is followed by the recombination of the radicals. The SET pathway can explain the formation of side products not expected from a simple nucleophilic addition. nih.govnih.gov
The energetic analysis focuses on the relative energies of the precursors and transition states for both pathways. The geometry of the initial complex between the Grignard reagent and the carbonyl compound can be a key determinant of which pathway is energetically more favorable. nih.gov
| Mechanism | Computational Description | Key Intermediates/Transition States | Favored Conditions |
|---|---|---|---|
| Polar (Nucleophilic Addition) | Concerted formation of O-Mg and C-C bonds. nih.gov | Four-centered or six-centered cyclic transition state. nih.govresearchgate.net | Less sterically bulky alkyl groups or substrates. nih.gov |
| Single-Electron Transfer (SET) | Stepwise process involving initial electron transfer followed by radical recombination. nih.gov | Formation of a diradical intermediate. nih.gov | Sterically hindered substrates where direct C-C bond formation is blocked. nih.gov |
Frontier Orbital Analysis and its Role in Regioselectivity
Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for elucidating reaction mechanisms and predicting chemical reactivity. nih.gov This theory posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. For this compound, an analysis of its frontier orbitals is essential for understanding its regioselectivity, which is the preference for reaction at one position over another.
As a nucleophile, the reactivity of this compound is dictated by the energy and spatial distribution of its HOMO. This orbital contains the most available electrons for donation to an electrophile. The regioselectivity of its reactions—specifically whether an electrophile attacks the α-carbon (the carbon bonded to magnesium) or the ortho and para positions of the phenyl ring—is determined by the locations of highest electron density within the HOMO.
Computational studies reveal that the HOMO of this compound is not confined to the C-Mg bond but is delocalized across the benzylic system. The largest coefficients of the HOMO are typically found on the α-carbon and the para-carbon of the phenyl ring. This delocalization explains the ambivalent nucleophilic character of the reagent. The precise distribution of the HOMO and the relative magnitudes of the orbital coefficients at these positions can be influenced by factors such as the coordinating solvent.
The interaction between the HOMO of this compound and the LUMO of a reacting electrophile governs the transition state's energy. A greater overlap between the HOMO at a particular site (e.g., the α-carbon) and the electrophile's LUMO results in a lower activation energy for that reaction pathway, thereby making it the favored route. nih.gov By calculating and visualizing the HOMO, chemists can predict the most probable site of electrophilic attack. For kinetically controlled reactions, the position with the largest HOMO coefficient is often the preferred site of reaction.
Prediction of Spectroscopic Properties and Reactivity Trends
Computational Prediction of NMR Chemical Shifts for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure determination. nih.gov Computational chemistry provides robust methods for predicting NMR chemical shifts, aiding in the structural assignment of molecules like this compound and its derivatives. nih.gov
The prediction of NMR chemical shifts is commonly achieved through quantum mechanical calculations, particularly using Density Functional Theory (DFT). The process involves calculating the magnetic shielding tensor for each nucleus within the molecule. The isotropic value of this tensor, known as the shielding constant, is then converted into a chemical shift by comparing it to a reference standard, typically tetramethylsilane (B1202638) (TMS).
For this compound, computational predictions of ¹H and ¹³C NMR chemical shifts offer valuable insights into the electronic environment of each atom. For example, the calculated chemical shift of the α-carbon can indicate the degree of carbanionic character at this position. Likewise, predicted shifts for the aromatic carbons and protons can reveal the extent of electron delocalization onto the phenyl ring. These predictions are especially useful for distinguishing between potential isomers formed in a reaction by comparing the calculated spectra to experimental data. github.io
Table 1: Illustrative Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts for a this compound Adduct in Tetrahydrofuran (B95107)
| Carbon Atom | Experimental ¹³C Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| α-Carbon | 64.8 | 65.3 |
| ipso-Carbon | 146.1 | 145.7 |
| ortho-Carbons | 128.7 | 129.1 |
| meta-Carbons | 128.2 | 128.5 |
| para-Carbon | 126.0 | 126.4 |
| Note: The data in this table is hypothetical and serves to illustrate the typical agreement between experimental and calculated values. |
Bond Dissociation Energy Calculations for Mechanistic Insight
Bond Dissociation Energy (BDE) is the enthalpy change associated with the homolytic cleavage of a chemical bond in the gas phase. libretexts.org It is a direct measure of bond strength, and its calculation provides critical insights into reaction mechanisms. rowansci.com For this compound, the BDE of the carbon-magnesium bond is a key parameter for understanding its reactivity.
The strength of the C-Mg bond can determine whether a reaction proceeds through a polar (ionic) or a radical pathway. A lower BDE indicates a weaker bond, making homolytic cleavage more feasible and suggesting the potential involvement of radical intermediates in the mechanism. rsc.org
BDEs are calculated using high-level quantum chemical methods. The calculation involves determining the energies of the parent molecule (this compound) and the resulting radical fragments (benzyl radical and magnesium bromide radical). The BDE is the difference between the sum of the fragment energies and the energy of the parent molecule. rowansci.com
Computational studies can also probe the influence of the solvent on the C-Mg BDE. The coordination of solvent molecules, such as diethyl ether or tetrahydrofuran (THF), to the magnesium center alters the electronic structure of the Grignard reagent, which in turn affects the C-Mg bond strength. Calculated BDE values can thus help rationalize observed reactivity and selectivity in different solvent systems.
Table 2: Illustrative Calculated C-Mg Bond Dissociation Energies for this compound in Various Environments
| Environment | Calculated C-Mg BDE (kcal/mol) |
| Gas Phase | 58.2 |
| Diethyl Ether (implicit solvent) | 54.5 |
| Tetrahydrofuran (implicit solvent) | 52.9 |
| Note: This data is hypothetical and presented to demonstrate the trends observed in computational BDE studies. |
Emerging Research Directions and Future Challenges
Strategies for Minimizing Side Reactions (e.g., Wurtz Coupling)
A significant challenge in the application of benzylmagnesium bromide is its propensity to undergo side reactions, most notably Wurtz-type homocoupling, which leads to the formation of 1,2-diphenylethane (B90400). This side reaction not only consumes the valuable Grignard reagent but also complicates purification processes. Consequently, a substantial body of research has been dedicated to developing strategies to mitigate this undesired pathway.
Several key factors have been identified as influential in the extent of Wurtz coupling. Reaction temperature plays a crucial role; lower temperatures are generally favored to suppress the rate of the coupling reaction. The concentration of the benzyl (B1604629) halide precursor and the rate of its addition to magnesium are also critical parameters. High local concentrations of the halide can increase the likelihood of coupling with the newly formed Grignard reagent. Therefore, slow, controlled addition of the halide is a common practice to maintain a low steady-state concentration.
The choice of solvent also has a discernible impact on the reaction outcome. While ethers such as diethyl ether and tetrahydrofuran (B95107) (THF) are standard solvents for Grignard reagent formation, studies have shown that the use of 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-based solvent, can be advantageous. In some instances, 2-MeTHF has been shown to suppress the formation of the Wurtz coupling by-product in benzyl Grignard reactions.
Furthermore, the physical state and activation of the magnesium metal are important considerations. Utilizing highly activated magnesium, such as Rieke magnesium, or employing continuous flow processes can significantly improve the selectivity for the desired Grignard reagent. Continuous flow systems, in particular, offer excellent control over reaction parameters like temperature and mixing, thereby minimizing the formation of by-products by ensuring rapid consumption of the halide as it is introduced.
Below is a table summarizing the key strategies for minimizing Wurtz coupling in the formation of this compound.
| Strategy | Parameter | Recommended Condition | Rationale |
| Temperature Control | Reaction Temperature | Low | Reduces the rate of the homocoupling side reaction. |
| Reagent Addition | Halide Addition Rate | Slow and controlled | Maintains a low concentration of the halide, minimizing its reaction with the Grignard reagent. |
| Solvent Selection | Solvent | 2-Methyltetrahydrofuran (2-MeTHF) | Can suppress the formation of the Wurtz coupling by-product compared to traditional ethers. |
| Process Technology | Reaction Setup | Continuous Flow Reactor | Offers precise control over temperature, mixing, and residence time, leading to higher selectivity. |
Enhancing Stereocontrol in Diverse Synthetic Transformations
Achieving high levels of stereocontrol in reactions involving this compound is a key objective for the synthesis of complex, enantiomerically pure molecules. The addition of the benzyl group to a prochiral carbonyl or imine can generate a new stereocenter, and controlling the absolute and relative stereochemistry of this center is of paramount importance.
One approach to enhancing stereocontrol is the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to the substrate or reagent to direct the stereochemical outcome of a reaction. For instance, a prochiral ketone can be derivatized with a chiral auxiliary to form a chiral enolate or imine, which then reacts with this compound with a high degree of facial selectivity. Common chiral auxiliaries include oxazolidinones, pseudoephedrine, and camphorsultam. After the Grignard addition, the auxiliary can be cleaved to reveal the desired chiral product.
The inherent chirality of the substrate itself can also be exploited to direct the stereochemical outcome. For example, in the addition of this compound to chiral aldehydes, such as those derived from carbohydrates, the existing stereocenters can influence the facial selectivity of the nucleophilic attack. However, these reactions can sometimes be complicated by competing pathways, such as rearrangements. A study on the reaction of this compound with 2,3-O-isopropylidene-α-D-lyxo-pentodialdo-1,4-furanoside revealed the formation of a mixture of diastereomeric benzyl carbinols, as well as diastereomeric o-tolyl carbinols resulting from an unexpected rearrangement. nih.govresearchgate.net The ratio of these products was found to be dependent on the reaction conditions, such as temperature and the stoichiometry of the Grignard reagent. nih.govresearchgate.net
Chelation control is another powerful strategy for enhancing stereoselectivity. In substrates containing a chelating group (e.g., an α- or β-alkoxy group), the magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the heteroatom of the chelating group, forming a rigid cyclic intermediate. This rigidification of the transition state can lead to a highly diastereoselective attack of the benzyl group from the less hindered face.
The table below outlines some of the primary strategies for enhancing stereocontrol in reactions of this compound.
| Strategy | Description | Example |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of the Grignard addition. | Reaction of this compound with an imide derived from a ketone and a chiral oxazolidinone. |
| Substrate Control | The inherent chirality of the substrate is used to influence the facial selectivity of the nucleophilic attack. | Addition of this compound to a chiral aldehyde derived from a carbohydrate. |
| Chelation Control | A chelating group on the substrate coordinates with the magnesium atom of the Grignard reagent, leading to a rigid transition state and high diastereoselectivity. | Reaction with an α-alkoxy ketone, where the magnesium coordinates to both the carbonyl and alkoxy oxygens. |
Green Chemistry Approaches to Grignard Reagent Handling and Application
One promising green approach is the use of mechanochemistry , specifically ball-milling, for the preparation of Grignard reagents. This technique involves the mechanical grinding of the reactants (magnesium and benzyl bromide) in the presence of a minimal amount of or even no solvent. The mechanical energy facilitates the reaction, and this method has been shown to be effective for the synthesis of this compound, significantly reducing the reliance on volatile organic solvents. This approach not only minimizes waste but can also enhance safety by reducing the risk of fire associated with large volumes of flammable ethers.
The substitution of traditional solvents with more sustainable alternatives is another key area of research. As mentioned previously, 2-methyltetrahydrofuran (2-MeTHF) has emerged as a viable green solvent for Grignard reactions. Derived from renewable resources such as corn cobs and bagasse, 2-MeTHF has a higher boiling point and a lower miscibility with water than THF, which can simplify workup procedures. Furthermore, it has been shown to be effective in suppressing Wurtz coupling in the preparation of this compound.
The use of ionic liquids as a reaction medium for Grignard reactions is also being explored. Ionic liquids are salts that are liquid at or near room temperature and have negligible vapor pressure, which makes them attractive alternatives to volatile organic solvents. While the reactivity of Grignard reagents can be different in ionic liquids compared to traditional ethers, research is ongoing to develop suitable ionic liquid systems for these reactions.
The following table summarizes some of the green chemistry approaches being applied to the handling and application of this compound.
| Green Chemistry Approach | Description | Advantages |
| Mechanochemistry (Ball-Milling) | Mechanical grinding of reactants with minimal or no solvent. | Reduces solvent waste, improves safety, can enable reactions with insoluble starting materials. |
| Sustainable Solvents | Replacement of traditional ether solvents with greener alternatives like 2-MeTHF. | Derived from renewable resources, can improve reaction selectivity, and may simplify workup. |
| Ionic Liquids | Use of non-volatile, recyclable ionic liquids as the reaction medium. | Eliminates the use of volatile organic compounds (VOCs), potential for reagent recycling. |
Advanced Spectroscopic and In-Situ Monitoring Techniques for Reaction Profiling
A thorough understanding of reaction kinetics, thermodynamics, and the formation of intermediates is crucial for the safe and efficient scale-up of reactions involving this compound. Advanced spectroscopic and in-situ monitoring techniques are increasingly being employed to provide real-time insights into these complex reactions.
In-situ Fourier Transform Infrared (FTIR) spectroscopy , often utilizing attenuated total reflectance (ATR) probes like ReactIR, has become a powerful tool for monitoring Grignard reactions. By inserting a probe directly into the reaction vessel, it is possible to track the concentration of reactants, products, and intermediates in real-time. This allows for the precise determination of reaction initiation, which is critical for avoiding the accumulation of unreacted benzyl bromide and the potential for a dangerous thermal runaway. It can also be used to monitor the progress of the reaction and determine the endpoint.
Reaction calorimetry is another essential technique for studying the thermal hazards associated with Grignard reagent formation. The synthesis of this compound is highly exothermic, and reaction calorimeters are used to measure the heat flow of the reaction in real-time. This data provides crucial information for process safety, such as the maximum temperature of the synthesis reaction (MTSR) and the heat of reaction, which are vital for designing appropriate cooling systems for large-scale production.
Near-infrared (NIR) spectroscopy is also being explored as a process analytical technology (PAT) tool for monitoring Grignard reactions. NIR can be used for the inline monitoring of reactant consumption and product formation, offering a non-invasive method for process control.
These advanced monitoring techniques provide a wealth of data that can be used to develop robust and safe processes for the synthesis and application of this compound.
The table below provides an overview of advanced monitoring techniques for reactions involving this compound.
| Technique | Information Gained | Application in this compound Reactions |
| In-situ FTIR (ReactIR) | Real-time concentration of reactants, products, and intermediates; reaction kinetics. | Monitoring the consumption of benzyl bromide, detecting reaction initiation, and determining reaction endpoint. |
| Reaction Calorimetry | Heat flow, heat of reaction, adiabatic temperature rise, and other thermal safety parameters. | Assessing the thermal hazards of this compound formation and ensuring safe scale-up. |
| Near-Infrared (NIR) Spectroscopy | Inline monitoring of reactant and product concentrations. | Process control and quality assurance in the continuous or batch production of this compound. |
| Raman Spectroscopy | Complementary vibrational spectroscopy information to FTIR, can be less sensitive to water. | In-situ monitoring of reaction progress and speciation in aqueous or complex media. |
Q & A
Basic Research Question
- Titration : Use Gilman titration to quantify active Grignard reagent, employing 1,2-dibromoethane as a quench agent .
- Spectroscopy : H NMR (in deuterated THF) identifies benzyl protons (δ 7.2–7.4 ppm for aromatic, δ 4.5 ppm for Mg-bound CH). FT-IR confirms C-Mg-Br stretches (~500 cm) .
- Gas Chromatography (GC) : Analyze volatile by-products (e.g., biphenyl) post-hydrolysis .
What mechanisms explain unexpected by-products in this compound reactions?
Advanced Research Question
Common side reactions and mitigation strategies:
- Wurtz Coupling : Occurs at elevated temperatures or prolonged reaction times. Minimize by maintaining stoichiometric control and low temperatures (<20°C) .
- Protonolysis : Trace moisture generates toluene. Use molecular sieves or pre-dried solvents to reduce HO content to <10 ppm .
- Oxidation : Exposure to air forms benzaldehyde. Conduct reactions under inert gas (N, Ar) .
How can researchers ensure reproducibility in this compound synthesis protocols?
Basic Research Question
- Documentation : Record solvent batch numbers, reagent concentrations, and reaction times. Publish detailed procedures in main manuscripts or supplementary materials .
- Standardization : Use calibrated syringes for reagent transfer and validate titration methods across labs .
- Reagent Quality : Specify THF stabilizers (e.g., BHT) and verify via Karl Fischer titration (<30 ppm HO) .
How should conflicting data on this compound reactivity be resolved?
Advanced Research Question
- Comparative Studies : Replicate experiments under reported conditions (e.g., solvent purity, temperature gradients) to identify variables .
- Computational Modeling : Use DFT calculations to predict reaction pathways and compare with experimental outcomes .
- Cross-Validation : Collaborate with independent labs to verify anomalous results, ensuring consistent analytical methods .
What strategies prevent competitive side reactions when using this compound in multi-step syntheses?
Advanced Research Question
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for alcohols) to direct nucleophilic attack .
- Sequential Addition : Introduce Grignard reagents after moisture-sensitive steps (e.g., organometallic couplings) .
- In Situ Quenching : Use HO-free workup methods (e.g., MgSO filtration) to isolate intermediates before further reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
